molecular formula C15H11Cl3O B3023805 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone CAS No. 898787-37-6

3-(3-Chlorophenyl)-2',5'-dichloropropiophenone

Cat. No. B3023805
CAS RN: 898787-37-6
M. Wt: 313.6 g/mol
InChI Key: QAADYLKJVNSQOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated organic compounds is exemplified in the second paper, where 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride is prepared from simpler starting materials. This reagent is then used to generate trichloromethylated (Z)-olefins, which are key intermediates for further chemical transformations . Although the target compound is not synthesized in the discussed literature, the methodologies described could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone.

Molecular Structure Analysis

The molecular structure of chlorinated compounds is crucial for understanding their reactivity and physical properties. The first paper discusses the use of 31P NMR for analyzing hydroxyl groups in lignins, which, while not directly related to the target compound, highlights the importance of spectroscopic techniques in analyzing molecular structures . These techniques could be applied to determine the structure of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone.

Chemical Reactions Analysis

Chemical reactions involving chlorinated compounds are diverse. The second paper describes the use of a trichloropropyl reagent to react with aldehydes, forming trichloromethylated olefins . This demonstrates the reactivity of chlorinated reagents with carbonyl compounds, which could be relevant when considering the reactions of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone with various nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone, they do provide insights into the behavior of similar compounds. For example, the third paper discusses the antimicrobial properties of thiophenones, which, like the target compound, contain halogen substituents that could affect their biological activity . This suggests that 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone may also exhibit interesting biological properties.

Future Directions

Research into similar compounds has focused on their potential use as anticonvulsant and analgesic agents. Future research could potentially explore these properties further, as well as investigating other potential uses .

Mechanism of Action

Target of Action

The primary target of 3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone is the mitochondrial oxidative phosphorylation system . This compound acts as a chemical inhibitor of oxidative phosphorylation .

Mode of Action

3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone interacts with its target by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The compound affects the electron transport chain , a crucial biochemical pathway involved in cellular respiration . By uncoupling the proton gradient, it disrupts the normal activity of electron carriers in the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent cellular processes .

Pharmacokinetics

Similar compounds are known to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The action of 3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone leads to the gradual destruction of living cells and death of the organism . It induces aneugenic effects, leading to chromosomal instability . . elegans models, suggesting a degree of hormesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone. For instance, the compound is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life . These factors should be considered when handling and disposing of this compound.

properties

IUPAC Name

3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADYLKJVNSQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644450
Record name 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2',5'-dichloropropiophenone

CAS RN

898787-37-6
Record name 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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